

Application Note: Large-Scale Synthesis of Methyl Isoquinoline-7-carboxylate

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Compound of Interest

Compound Name: Methyl isoquinoline-7-carboxylate

CAS No.: 178262-31-2

Cat. No.: B065334

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Executive Summary

Methyl isoquinoline-7-carboxylate is a critical pharmacophore in the development of Rho-kinase (ROCK) inhibitors, antitumor agents, and cardiovascular therapeutics. While the isoquinoline core is ubiquitous, installing a carboxylate specifically at the 7-position presents a classic regioselectivity challenge. Direct electrophilic aromatic substitution of isoquinoline predominantly yields the 5-isomer, making the 7-isomer difficult to access via standard textbook methods.

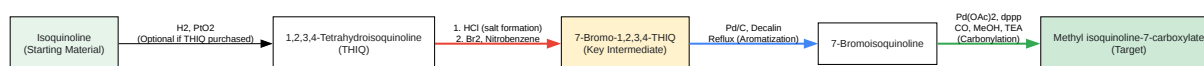
This Application Note details a scalable, three-stage protocol designed for kilogram-scale production. Unlike the low-yielding Pomeranz-Fritsch cyclization (which produces inseparable 5-/7-isomer mixtures), this route utilizes the regioselective bromination of 1,2,3,4-tetrahydroisoquinoline (THIQ) followed by aromatization and palladium-catalyzed carbonylation. This workflow ensures high regiochemical fidelity (>95% 7-isomer), operational safety, and process robustness.

Retrosynthetic Analysis & Strategy

The synthetic strategy relies on the differing reactivity profiles of the isoquinoline (heteroaromatic) and tetrahydroisoquinoline (alkyl-aromatic) cores.

- The Challenge: Direct bromination of isoquinoline yields 5-bromoisoquinoline due to the electronic influence of the protonated nitrogen.
- The Solution: Hydrogenation to the tetrahydro- derivative changes the electronic landscape to a dialkyl-benzene system. Bromination of the hydrochloride salt of THIQ occurs regioselectively at the 7-position (para to the C8a bridgehead carbon), bypassing the 5-isomer trap.

Reaction Scheme (Graphviz)



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Caption: Figure 1. Strategic route avoiding the 5-isomer impurity by utilizing the regioselective bromination of the tetrahydro- intermediate.

Detailed Experimental Protocols

Stage 1: Regioselective Bromination of 1,2,3,4-Tetrahydroisoquinoline

Objective: Synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Scale: 100 g input.

Rationale: Using the hydrochloride salt prevents N-bromination and oxidation. The solvent, nitrobenzene, suppresses radical side reactions and moderates the exotherm.

Reagents:

- 1,2,3,4-Tetrahydroisoquinoline (THIQ): 100.0 g (0.75 mol)

- Hydrochloric acid (conc.): 75 mL
- Bromine (Br₂): 126.0 g (0.79 mol, 1.05 equiv)
- Nitrobenzene: 400 mL
- Ethanol (for recrystallization)

Protocol:

- Salt Formation: In a 1 L flask, dissolve THIQ (100 g) in ethanol (300 mL). Cool to 0°C. Add conc. HCl dropwise. Evaporate to dryness to obtain THIQ·HCl as a white solid.[1]
- Bromination: Suspend the dry THIQ·HCl in nitrobenzene (400 mL) in a 2 L reactor equipped with a mechanical stirrer, dropping funnel, and caustic scrubber (for HBr fumes).
- Heat the suspension to 70–75°C.
- Add Bromine dropwise over 2 hours. Caution: Exothermic. Maintain internal temperature <85°C.[2]
- Stir at 80°C for an additional 2 hours.
- Workup: Cool to room temperature. Filter the solid precipitate (crude 7-bromo-THIQ·HCl).
- Wash the filter cake with cold acetone (2 × 100 mL) to remove nitrobenzene.
- Purification: Recrystallize from ethanol/water (9:1) to remove any 5-bromo isomer traces.
- Yield: Expected ~130–140 g (70–75%).
- QC Check: HPLC purity >98%; ¹H NMR should show a doublet at ~7.3 ppm (C8-H) and dd at ~7.2 ppm (C6-H), confirming 7-substitution.

Stage 2: Oxidative Aromatization (Dehydrogenation)

Objective: Conversion to 7-bromoisoquinoline. Scale: 100 g input (salt).

Rationale: Catalytic dehydrogenation using Pd/C is cleaner and more scalable than chemical oxidants (e.g., KMnO₄ or DDQ) which generate stoichiometric waste.

Reagents:

- 7-Bromo-1,2,3,4-THIQ[3][4][5]·HCl: 100 g
- 10% Pd/C (50% wet): 10 g (10 wt% loading)
- Decalin (Decahydronaphthalene): 500 mL
- Sodium Carbonate (aq): For neutralization

Protocol:

- Free Base Formation: Dissolve the salt in water (500 mL) and adjust pH to 10 with 20% NaOH. Extract with Ethyl Acetate (3 × 300 mL). Dry (Na₂SO₄) and concentrate to give the free base oil.
- Reaction: Charge the oil, Decalin (500 mL), and Pd/C (10 g) into a reactor fitted with a reflux condenser.
- Reflux: Heat to vigorous reflux (approx. 190°C) for 12–16 hours. Monitor by HPLC for disappearance of starting material.
- Filtration: Cool to 80°C. Filter through a Celite pad to remove the catalyst. Wash pad with hot toluene.
- Extraction: Extract the organic filtrate with 2M HCl (3 × 200 mL). The product moves to the aqueous phase; Decalin stays in the organic phase.
- Isolation: Basify the combined aqueous acidic extracts with NH₄OH to pH 9. The product will precipitate.
- Purification: Filter the solid, wash with water, and dry. If necessary, recrystallize from hexane/EtOAc.
- Yield: Expected ~65–70 g (80%).

- Characterization: 7-Bromoisoquinoline (MP: 68–70°C).

Stage 3: Palladium-Catalyzed Methoxycarbonylation

Objective: Synthesis of **Methyl isoquinoline-7-carboxylate**. Scale: 50 g input.

Rationale: Carbonylation is the most atom-efficient method to install the ester. The use of dppp (1,3-bis(diphenylphosphino)propane) as a bidentate ligand is critical for stabilizing the Pd species and preventing catalyst poisoning by the isoquinoline nitrogen.

Reagents:

- 7-Bromoisoquinoline: 50.0 g (0.24 mol)
- Palladium(II) Acetate [Pd(OAc)₂]: 1.08 g (2 mol%)
- dppp: 2.18 g (2.2 mol%)
- Triethylamine (TEA): 48.5 g (2.0 equiv)
- Methanol (anhydrous): 500 mL
- Carbon Monoxide (CO): 50 psi (approx. 3.5 bar)

Protocol:

- Setup: Use a stainless steel autoclave (Parr reactor).
- Charging: Dissolve 7-bromoisoquinoline, Pd(OAc)₂, dppp, and TEA in Methanol (500 mL) under nitrogen atmosphere. Transfer to the autoclave.
- Purging: Purge the vessel 3 times with Nitrogen (50 psi), then 3 times with CO (50 psi).
- Reaction: Pressurize to 50 psi CO and heat to 100°C. Stir at 800 rpm.
- Monitoring: Reaction typically completes in 12–18 hours. Monitor pressure drop (re-pressurize if necessary) and check aliquot by HPLC.
- Workup: Cool to room temperature. Vent CO carefully (Fume hood!).

- Filtration: Filter the reaction mixture through Celite to remove Pd black. Rinse with MeOH.[2]
- Concentration: Remove methanol under reduced pressure.
- Partition: Dissolve residue in DCM (300 mL) and wash with water (200 mL) and brine (200 mL).
- Purification: The crude product is usually quite pure. For pharma-grade, pass through a short silica plug (eluting with DCM/MeOH 98:2) or recrystallize from MeOH/Water.
- Yield: Expected ~40 g (88–92%).

Quantitative Data Summary

Parameter	Stage 1 (Bromination)	Stage 2 (Aromatization)	Stage 3 (Carbonylation)
Starting Material	1,2,3,4-THIQ	7-Bromo-THIQ	7-Bromoisoquinoline
Reagent	Br ₂ / Nitrobenzene	Pd/C / Decalin	CO / MeOH / Pd-dppp
Temperature	75°C	190°C (Reflux)	100°C
Time	4 h	12–16 h	12–18 h
Typical Yield	70–75%	80%	90%
Purity (HPLC)	>98% (after recryst.)	>97%	>99%
Critical Control	Temp < 85°C (regio)	Complete conversion	CO Pressure / O ₂ exclusion

Safety & Hazard Analysis (E-E-A-T)

- Bromine (Br₂): Highly corrosive and toxic. Causes severe burns. Control: Use a dedicated addition funnel with Teflon seals. Quench scrubber with sodium thiosulfate solution.
- Nitrobenzene: Toxic by inhalation and skin absorption. Suspected carcinogen. Control: Handle in a high-efficiency fume hood. Wear permeation-resistant gloves (PVA or Viton).

- Carbon Monoxide (CO): Silent killer. Control: Use a CO monitor in the lab. Pressure test the autoclave with N₂ before introducing CO. Ensure rupture disc is rated correctly.
- Palladium Residues: Heavy metal contamination. Control: Perform ICP-MS analysis on the final product to ensure Pd levels are <10 ppm (ICH Q3D guidelines). Use metal scavengers (e.g., SiliaMetS® Thiol) if necessary.

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- Commercial Availability & CAS
 - 7-Bromoisoquinoline (CAS: 58794-09-5).[5]
 - Methyl isoquinoline-7-carboxyl

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